molecular formula C14H14N4O3 B7841086 2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B7841086
M. Wt: 286.29 g/mol
InChI Key: RIXYFADMRCDOLN-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

the use of microwave-assisted synthesis could be scaled up for industrial applications due to its efficiency and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazolopyrimidines, which can have different biological activities and properties .

Scientific Research Applications

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit COX-2 and other enzymes makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-(methoxymethyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-8-12-16-14-15-10(13(19)20)7-11(18(14)17-12)9-5-3-2-4-6-9/h2-7,11H,8H2,1H3,(H,19,20)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXYFADMRCDOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=NC(=CC(N2N1)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NC2=NC(=CC(N2N1)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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